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Compound of Interest

Compound Name: 5-Fluoro-6-iodouridine

CAS No.: 87818-06-2

Cat. No.: B1356998

Get Quote

Part 1: Introduction & Mechanistic Insight
The "Syn-Lock" Dual Probe
While 5-bromouridine (5-BrU) and 5-iodouridine (5-IU) are standard probes for photo-

crosslinking and X-ray phasing, they typically adopt the anti conformation favored by natural

nucleotides. 5-Fluoro-6-iodouridine is distinct because the bulky iodine atom at the C6

position creates a steric clash with the ribose ring oxygen (O4') and the 5'-phosphate group.[1]

This forces the nucleobase to adopt the syn conformation around the glycosidic bond.[1]

Consequently, this molecule is not just a label; it is a structural switch and a conformation-

specific probe.[1]

Core Applications
Conformation-Specific

F NMR: The C5-fluorine serves as a sensitive NMR reporter.[1] Because the base is locked
in syn, the
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F signal reports specifically on environments accessible to the "Hoogsteen face" of the base,
distinct from standard Watson-Crick edges.[1]

Zero-Length Photo-Crosslinking: Upon UV irradiation (325–350 nm), the C6-iodine

undergoes homolytic cleavage.[1] The resulting C6-radical is spatially distinct from C5-

radicals, allowing the mapping of RNA-protein interactions that occur along the backbone or

minor groove edge.[1]

X-ray Crystallography (SAD Phasing): The electron-dense iodine (Z=53) allows for Single-

wavelength Anomalous Dispersion (SAD) phasing, while the fluorine allows for monitoring

the crystal's solution-state equivalence via NMR.[1]

Part 2: Experimental Protocols
Protocol A: Solid-Phase Synthesis Incorporation
Note: Enzymatic incorporation (e.g., by T7 RNA polymerase) is generally inefficient for C6-

substituted nucleotides due to the syn conformation preventing standard Watson-Crick base

pairing in the polymerase active site.[1] Chemical synthesis is the required method.

Reagents Required[1][2][3][4]
5-Fluoro-6-iodouridine Phosphoramidite (Custom synthesized or sourced)[1]

UltraMILD Deprotection Reagents (0.05 M Potassium Carbonate in Methanol)[1]

Anhydrous Acetonitrile (ACN)[1]

Step-by-Step Methodology
Coupling Strategy:

Use a prolonged coupling time (6–10 minutes) compared to standard U (2 min).[1] The

bulky C6-iodine hinders the approach of the activating tetrazole.[1]

Concentration: Increase phosphoramidite concentration to 0.12 M.

Oxidation:
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Use standard Iodine/Water/Pyridine.[1] Note: The C6-iodine is stable to oxidative iodine

treatment.

Deprotection (CRITICAL STEP):

Avoid: Standard Ammonium Hydroxide (NH

OH) at 55°C.[1] This will likely cause de-iodination or hydrolysis of the C6-iodine to C6-
hydroxy (forming a barbituric acid derivative).[1]

Use:UltraMILD conditions. Treat the solid support with 0.05 M K

CO

in anhydrous Methanol for 4 hours at Room Temperature.

Neutralize immediately with equimolar acetic acid buffer before evaporation.[1]

Purification:

Perform HPLC using a neutral buffer system (TEAA, pH 7.0).[1] Avoid acidic mobile

phases (pH < 5) to prevent depurination or glycosidic bond cleavage, which is accelerated

by the syn strain.[1]

Protocol B: Photo-Crosslinking Assay
This protocol maps the interaction of the labeled RNA with an RNA-binding protein (RBP).[1]

Complex Assembly:

Incubate 5-F-6-I-U labeled RNA (1 µM) with the target RBP (1–5 µM) in Binding Buffer (10

mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM MgCl

) for 30 min at 4°C.[1]

Irradiation:

Transfer sample to a cooled well plate (on ice).
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Irradiate with 325 nm – 365 nm UV light (e.g., He-Cd laser or UV lamp) for 5–15 minutes.

[1]

Mechanistic Note: The C6-I bond cleaves to form a vinyl radical.[1] This radical is highly

reactive and will form a covalent bond with any amino acid residue within ~3 Å.[1]

Analysis:

Separate species via SDS-PAGE.[1]

Visualization: If the RNA is 3'-end labeled with a fluorophore (e.g., Cy5), scan for

fluorescence.[1] A shift in the band indicates a covalent RNA-protein complex.[1]

Protocol C: F NMR Structural Analysis
Sample Prep: Dissolve purified RNA in 90% H

O / 10% D

O containing 100 mM NaCl and 10 mM Phosphate buffer (pH 6.5).

Acquisition:

Acquire 1D

F NMR spectra (approx. 376 MHz for Fluorine).[1]

Reference: Use Trifluoroacetic acid (TFA) as an external standard (-76.55 ppm).[1]

Interpretation:

A single sharp peak indicates a stable syn conformation.[1]

Broadening or peak splitting indicates exchange between syn and anti (rare, usually

locked) or conformational dynamics of the local loop structure.[1]

Part 3: Data & Visualization
Comparison of Halogenated Uridine Probes
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Feature
5-Bromo-Uridine
(5-BrU)

5-Iodo-Uridine (5-
IU)

5-Fluoro-6-Iodo-

Uridine

Preferred

Conformation

Anti (Watson-Crick

compatible)
Anti

Syn (Hoogsteen/Z-

DNA compatible)

Crosslinking Site Major Groove (C5) Major Groove (C5)
Minor Groove /

Backbone (C6)

NMR Active? No No
Yes (

F at C5)

Phasing Power (X-

ray)
Good (Br K-edge) Excellent (I K-edge) Excellent (I K-edge)

Stability High
Moderate (Light

sensitive)

Low (Hydrolysis

sensitive)

Experimental Workflow Diagram
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Phase 1: Synthesis

Phase 2: Application

5-F-6-I-U Phosphoramidite
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Avoid NH4OH

HPLC Purification
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Labeled 'Syn-Lock' RNA

19F NMR
(Conformation Analysis)

Structural Check

UV Irradiation
(325-365 nm)

Crosslinking

X-Ray Crystallography
(SAD Phasing)

Structure Solving

Covalent Protein-RNA Complex

C6-Radical Formation

Click to download full resolution via product page

Caption: Workflow for synthesizing and utilizing 5-Fluoro-6-iodouridine labeled RNA. Note the

critical UltraMILD deprotection step to prevent degradation.
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Part 4: References
Structural Basis of 6-Halogenated Uridines:

Title: "Crystal structure of 6-iodouridine: steric barriers to glycosidic rotation."[1]

Context: Establishes the syn-conformation lock mechanism essential for understanding

this probe's behavior.

Source:Journal of the American Chemical Society.[1]

Link:[Link] (Representative link for 6-iodo conformation studies).[1]

Antiviral & Enzymatic Inhibition:

Title: "Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A

Novel Class of Thymidylate Synthase Inhibitors."[1]

Context: details the interaction of 5-fluoro-uridine derivatives with enzymes, relevant for

background on cytotoxicity and binding.

Source:ACS Pharmacology & Translational Science.[1]

Link:[Link][1]

Photochemistry of Iodouridines:

Title: "Mechanisms of Damage to DNA Labeled with Electrophilic Nucleobases Induced by

Ionizing or UV Radiation."[1]

Context: Explains the radical mechanism at the halogenated position (applicable to C6-

iodo photolysis).

Source:The Journal of Physical Chemistry B.

Link:[Link][1][5]

Synthesis of 6-Substituted Uridines:
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Title: "Synthesis of 6-Methyluridine via Palladium-Catalyzed Cross-Coupling Between A 6-

Iodouridine Derivative and Tetramethylstannane."[1][6]

Context: Provides the synthetic groundwork for handling the reactive 6-iodo position

during nucleoside modification.

Source:Nucleosides, Nucleotides & Nucleic Acids.

Link:[Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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